Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class. This class of compounds is characterized by a pyrazole ring fused to a pyridine ring. While not naturally occurring, these compounds are of significant interest in scientific research due to their potential applications in various fields, including medicinal chemistry and materials science. They serve as versatile building blocks for the synthesis of more complex molecules, particularly those with biological activity. [, , ]
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound features a fused pyrazole and pyridine ring system, which is characterized by its unique structural attributes and potential biological activities.
The compound can be synthesized through various methods, including condensation reactions involving pyrazole derivatives and carboxylic acid derivatives. Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant pharmacological properties, making them subjects of interest in medicinal chemistry .
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is classified as a bicyclic heterocycle, specifically a pyrazolo derivative. This classification is crucial for understanding its reactivity and potential applications in drug development.
The synthesis of methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the following methods:
The synthesis can be monitored using Thin Layer Chromatography (TLC) to ensure the reaction's progress and completion. The final products are typically purified through crystallization or column chromatography.
The molecular structure of methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate features a pyrazolo ring fused with a pyridine ring at specific positions, contributing to its unique chemical properties. The molecular formula is , indicating the presence of nitrogen atoms within the heterocyclic framework.
Key structural data include:
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanisms typically involve the activation of the carbonyl group followed by nucleophilic attack from the nitrogen atom in the pyrazole ring.
The mechanism of action for methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors. It has been noted for its potential inhibitory effects on certain enzymes involved in metabolic pathways.
In vitro studies have demonstrated that derivatives exhibit significant activity against targets like α-amylase, suggesting their potential use in treating conditions like diabetes .
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically appears as a crystalline solid with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate has garnered attention for its potential applications in medicinal chemistry:
Pyrazolo[3,4-b]pyridines exhibit distinct tautomeric behavior due to their fused bicyclic architecture. The 1H-tautomer (N1-H) predominates over the 2H-form (N2-H) by a significant energy margin of 37.03 kJ/mol (∼9 kcal/mol), as confirmed by AM1 semi-empirical calculations [4]. This stability arises from uninterrupted aromaticity across both rings: the 1H-configuration enables a fully conjugated 10π-electron system, allowing resonance delocalization throughout the bicyclic framework [4]. In contrast, the 2H-tautomer disrupts peripheral aromaticity, limiting thermodynamic stability [4].
Experimental evidence supports this computational insight. Only 19,000 2H-substituted derivatives exist in chemical databases, versus >300,000 1H-pyrazolo[3,4-b]pyridines [4]. Furthermore, DrugBank lists 14 bioactive 1H-analogs (including approved drugs), while no 2H-derivatives exhibit pharmaceutical relevance [4]. This tautomeric preference critically directs synthetic strategies toward N1-functionalized compounds.
Table 1: Stability and Prevalence of Pyrazolo[3,4-b]pyridine Tautomers
Tautomer | Energy Difference (kJ/mol) | Reported Structures | Bioactive Examples |
---|---|---|---|
1H-form | 0 (reference) | >300,000 | 14 (DrugBank) |
2H-form | +37.03 | ~19,000 | 0 |
Resonance effects within the 1H-pyrazolo[3,4-b]pyridine scaffold dictate site-specific reactivity. The electron distribution creates three key electrophilic sites:
Aromatic stabilization modulates reactivity. Electrophilic substitution favors C4/C6 positions, where positive charge intermediates benefit from resonance delocalization into the pyridine nitrogen [10]. Conversely, nucleophiles target C5 (adjacent to pyridinic N) or the electron-deficient carbonyl carbon of Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate. This regioselectivity is exploited in multi-component syntheses, where aldehydes and malononitrile selectively functionalize C4 [10].
Table 2: Substituent Distribution in 1H-Pyrazolo[3,4-b]pyridines
Position | Most Common Substituent | Prevalence (%) | Reactivity Profile |
---|---|---|---|
N1 | Methyl | 31.78 | Nucleophilic substitution |
C3 | Methyl | 46.77 | Electrophilic substitution |
C4 | Carboxylic acid | Variable | Nucleophilic addition |
C6 | Carboxylate/ester | Variable | Nucleophilic acyl substitution |
The C6-carboxylate group in Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate profoundly influences reactivity:
Methyl ester + Hydrazine hydrate → Carbohydrazide (4)
(yield: 75%) [6]. C3-substituents sterically hinder the adjacent C4 position. Methyl groups at C3 direct electrophiles to C6, explaining the prevalence of C6-carboxylates in synthetic routes [4] [10]. Conversely, C4-carboxylic acids (e.g., 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) exhibit decarboxylation under forcing conditions due to ring strain [8].
Table 3: Reactivity of Key Derivatives of Methyl 1H-Pyrazolo[3,4-b]pyridine-6-carboxylate
Reaction | Conditions | Product | Application |
---|---|---|---|
Ester hydrolysis | NaOH/H₂O, reflux | 1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acid | Metal-chelating motifs |
Hydrazide formation | NH₂NH₂, ethanol, reflux | 1H-Pyrazolo[3,4-b]pyridine-6-carbohydrazide (4) | Heterocycle synthesis (e.g., oxadiazoles) [6] |
Schiff base condensation | ArCHO, piperidine, ethanol | N'-Benzylidene carbohydrazides (5a-c) | Antimicrobial agents [6] |
Table 4: Structural and Physical Properties of Methyl 1H-Pyrazolo[3,4-b]pyridine-6-carboxylate
Property | Value | Reference |
---|---|---|
Molecular formula | C₈H₇N₃O₂ | [5] [9] |
Molecular weight | 177.16 g/mol | [5] [9] |
SMILES | COC(=O)C1=NC2=C(C=C1)C=NN2 | [5] |
InChIKey | ZLXUPRAKJJCQEW-UHFFFAOYSA-N | [5] |
Boiling point | 336.5±22.0 °C (predicted) | [9] |
Storage conditions | Sealed, dry, 2-8°C | [3] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8